molecular formula C6H9BrN2 B2542227 5-bromo-3-(propan-2-yl)-1H-pyrazole CAS No. 2182631-80-5

5-bromo-3-(propan-2-yl)-1H-pyrazole

Cat. No.: B2542227
CAS No.: 2182631-80-5
M. Wt: 189.056
InChI Key: HRAKNNGOXPQTTB-UHFFFAOYSA-N
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Description

5-Bromo-3-(propan-2-yl)-1H-pyrazole: is a heterocyclic organic compound that features a bromine atom and an isopropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.

    Isopropylation: The final step involves the introduction of the isopropyl group through alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene).

Major Products

    Substitution: Amino-pyrazoles, thio-pyrazoles, alkoxy-pyrazoles.

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Coupling: Biaryl or styrene derivatives.

Scientific Research Applications

5-Bromo-3-(propan-2-yl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in material sciences for the synthesis of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-(propan-2-yl)-1H-pyrazole depends on its specific application:

    Enzyme Inhibition: It may act as a competitive or non-competitive inhibitor by binding to the active site or allosteric site of the enzyme, thereby modulating its activity.

    Therapeutic Effects: The compound may interact with specific molecular targets such as receptors, ion channels, or signaling pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(propan-2-yl)pyridazine
  • 5-Bromo-3-(propan-2-yl)pyrazin-2-ol
  • 5-Bromo-3-(propan-2-yl)-1,2-oxazole

Comparison

  • Structural Differences : While these compounds share the bromine and isopropyl groups, they differ in the heterocyclic ring structure (pyrazole, pyridazine, pyrazin-2-ol, oxazole).
  • Chemical Properties : The differences in ring structure lead to variations in chemical reactivity, stability, and solubility.
  • Applications : Each compound has unique applications based on its chemical properties. For example, pyrazoles are often used in pharmaceuticals, while pyridazines and oxazoles may have specialized applications in agrochemicals and material sciences.

Properties

IUPAC Name

3-bromo-5-propan-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAKNNGOXPQTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182631-80-5
Record name 5-bromo-3-(propan-2-yl)-1H-pyrazole
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